molecular formula C24H24FN3O3 B3028303 TAK-071 CAS No. 1820812-16-5

TAK-071

Número de catálogo: B3028303
Número CAS: 1820812-16-5
Peso molecular: 421.5 g/mol
Clave InChI: WFSARWQASFQZMG-VXKWHMMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

TAK-071 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Cognitive Enhancement in Neurological Disorders

Alzheimer's Disease and Dementia
TAK-071 has been shown to improve cognitive deficits induced by scopolamine, a non-selective muscarinic receptor antagonist, in preclinical models. In a study involving cynomolgus monkeys, quantitative electroencephalography (qEEG) was employed to assess the cognitive enhancement effects of this compound under scopolamine challenge conditions. The results indicated that qEEG could serve as a translational biomarker for evaluating this compound's efficacy in clinical trials targeting cognitive deficits associated with cholinergic dysfunction .

Schizophrenia
In preclinical studies, this compound demonstrated significant improvements in social behavior and cognitive functions in animal models of schizophrenia. For instance, it enhanced working memory and sociability in polyriboinosinic-polyribocytidylic acid-treated offspring and miR-137 transgenic mice, suggesting its potential as a new therapeutic option for schizophrenia . Additionally, this compound was found to counteract the antagonistic effects of certain antipsychotics on M1R, indicating its compatibility with existing treatments .

Parkinson's Disease
Recent phase 2 clinical trials have highlighted this compound's efficacy in improving global cognition scores among patients with Parkinson's disease. Although it did not significantly impact gait parameters, the cognitive enhancements observed suggest that this compound could be beneficial for managing cognitive deficits in this patient population .

Mechanistic Insights

This compound operates through selective activation of the M1R, which enhances neural excitability and increases intracellular signaling pathways associated with cognition. This mechanism involves the modulation of intracellular calcium levels and subsequent activation of signaling molecules like pCREB, which plays a crucial role in neuroplasticity and memory formation .

Safety Profile

Clinical studies have reported that this compound is generally well-tolerated, with a favorable safety profile compared to other cholinergic agents. In phase 1 trials, it demonstrated a long half-life and effective brain penetration without significant adverse events related to gastrointestinal motility, which are common side effects associated with other M1R modulators .

Summary of Clinical Findings

Study FocusPopulationKey FindingsReference
Cognitive deficits in ADCynomolgus monkeysqEEG as a biomarker; improved cognitive function
SchizophreniaAnimal modelsEnhanced working memory; counteracted antipsychotic effects
Parkinson's diseasePhase 2 clinical trialSignificant improvement in cognition; no impact on gait

Actividad Biológica

TAK-071 is a novel muscarinic M1 receptor positive allosteric modulator (PAM) developed by Takeda Pharmaceuticals, primarily aimed at enhancing cognitive function while minimizing cholinergic side effects. This article reviews the biological activity of this compound based on various studies, including pharmacokinetics, safety profiles, and its effects on cognitive functions in animal models and human trials.

This compound operates by modulating the M1 muscarinic acetylcholine receptor, which is implicated in cognitive processes. Unlike traditional agonists, this compound exhibits low cooperativity with acetylcholine, which helps to reduce side effects commonly associated with cholinergic therapies. This mechanism is particularly relevant in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and Parkinson's disease.

Pharmacokinetics and Safety

In a phase 1 clinical trial involving healthy volunteers, this compound demonstrated a favorable pharmacokinetic profile:

  • Half-life : 46.3 to 60.5 hours
  • Brain penetration : Excellent following oral administration
  • Safety : No serious adverse events were reported, and it was well tolerated at various doses (40-160 mg) .

Quantitative EEG analysis indicated that this compound increased power in specific frequency bands (7-9 Hz and 16-18 Hz), suggesting potential effects on brain activity related to cognitive function .

Animal Studies

This compound has shown significant efficacy in improving cognitive deficits induced by scopolamine in rodent models. In these studies:

  • Doses : 0.3 mg/kg improved cognitive performance without inducing gastrointestinal side effects, unlike other M1 PAMs .
  • Mechanism : Increased inositol monophosphate (IP1) production was observed in brain regions rich in M1 receptors (hippocampus and prefrontal cortex), indicating enhanced receptor activation .

Human Clinical Trials

A recent phase 2 randomized clinical trial evaluated the efficacy of this compound in patients with Parkinson's disease experiencing cognitive impairment:

  • Participants : 54 individuals aged 40-85 years with stable anti-parkinsonian medications.
  • Primary Endpoint : No significant improvement in gait parameters; however, there was a notable enhancement in global cognition scores compared to placebo (least squares mean difference of 0.216, p = 0.012) .

The results suggest that while gait function remained unchanged, cognitive improvements were statistically significant, highlighting this compound's potential therapeutic role in managing cognitive symptoms associated with Parkinson's disease.

Comparative Analysis of this compound with Other M1 PAMs

CompoundSelectivityCognitive ImprovementSide EffectsBinding Activity
This compoundHighSignificantMinimalα-value: 199
T-662ModerateModerateHigherα-value: 1786

This compound exhibited a lower risk of gastrointestinal side effects compared to T-662, making it a more favorable option for patients requiring cognitive enhancement without the adverse effects typically associated with cholinergic drugs .

Propiedades

IUPAC Name

4-fluoro-2-[(3S,4S)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-15-17(11-16-3-5-18(6-4-16)28-9-2-8-26-28)12-19-20(23(15)25)13-27(24(19)30)21-14-31-10-7-22(21)29/h2-6,8-9,12,21-22,29H,7,10-11,13-14H2,1H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSARWQASFQZMG-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCCC5O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)[C@H]5COCC[C@@H]5O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820812-16-5
Record name TAK-071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820812165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-071
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XC9G796Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK-071
Reactant of Route 2
Reactant of Route 2
TAK-071
Reactant of Route 3
Reactant of Route 3
TAK-071
Reactant of Route 4
Reactant of Route 4
TAK-071
Reactant of Route 5
Reactant of Route 5
TAK-071
Reactant of Route 6
Reactant of Route 6
TAK-071

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.